molecular formula C15H20N2O2 B4067237 N-(3,4-dimethylphenyl)-2-oxo-2-(1-piperidinyl)acetamide

N-(3,4-dimethylphenyl)-2-oxo-2-(1-piperidinyl)acetamide

Cat. No. B4067237
M. Wt: 260.33 g/mol
InChI Key: QDEWWIQZRMWTKW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-oxo-2-(1-piperidinyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of N-phenyl-2-pyridinecarboxamide and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Production

A practical synthesis process for related compounds involves starting from piperazine and N-chloroacetyl-2,6-xylidine, leading to the removal of unwanted by-products by simple filtration. This method highlights a scalable approach to producing related acetamide derivatives with significant yields (Guillaume et al., 2003).

PET Ligand Development for Central NK1 Receptors

Research on derivatives similar to N-(3,4-dimethylphenyl)-2-oxo-2-(1-piperidinyl)acetamide has led to the development of promising PET ligands for investigating central neurokinin(1) (NK1) receptors. This includes the synthesis, evaluation, and detailed biodistribution of radiolabeled compounds for potential PET imaging applications, showing significant uptake in targeted brain regions (Van der Mey et al., 2005).

Cognitive Function Enhancement

Studies on related compounds, such as DM-9384, have demonstrated the ability to enhance cognitive functions. These studies utilized different experimental models in rats to show improvements in learning and memory, suggesting potential applications in treating cognitive disorders (Sakurai et al., 1989).

Potential Pesticide Applications

New powder diffraction data for derivatives of similar compounds, aimed as potential pesticides, provides valuable structural information. This supports the development of novel pesticides, emphasizing the importance of structural characterization in the design and synthesis of new agrichemical agents (Olszewska et al., 2011).

Biological Screening for Antimicrobial Activity

A series of sulfonamides and alkylated piperazine derivatives of T2288 have been synthesized and screened for antimicrobial activities. This research highlights the potential of such compounds in discovering new antibacterial, antifungal, and anthelmintic agents, with molecular docking showing good correlation with in vitro data (Khan et al., 2019).

Analytical Applications in Human Serum and Urine

The development of a high-performance liquid chromatographic method for the determination of similar nootropic agents in human serum and urine demonstrates the analytical utility of these compounds. This method facilitates pharmacokinetic studies and underscores the importance of accurate, sensitive detection methods in clinical research (Fujimaki et al., 1988).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-7-13(10-12(11)2)16-14(18)15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEWWIQZRMWTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-oxo-2-piperidin-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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